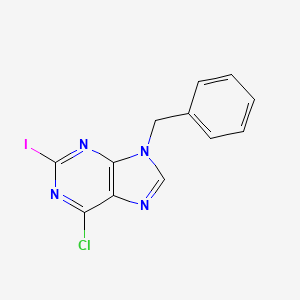

9-Benzyl-6-chloro-2-iodo-9H-purine

Description

Significance of Purine (B94841) Scaffolds in Chemical Biology Research

The purine scaffold is a foundational element of life, constituting the core structure of vital biomolecules like the nucleobases adenine (B156593) and guanine. stackexchange.com These are essential components of nucleic acids (DNA and RNA), as well as energy-carrying molecules such as adenosine (B11128) triphosphate (ATP). mdpi.com Consequently, purine analogs have been widely investigated as modulators of diverse physiological functions. nih.gov

In chemical biology, purine scaffolds are versatile templates for designing probes and inhibitors to examine the function of enzymes and receptors that recognize purine-based ligands. researchgate.netwikipedia.org This encompasses a broad spectrum of proteins, including kinases, polymerases, and G protein-coupled receptors (GPCRs). The capacity for systematic modification of the purine core enables researchers to refine the selectivity and potency of these molecular tools, offering crucial insights into cellular signaling pathways and disease mechanisms. Numerous purine-containing compounds have been extensively studied for their medicinal effectiveness across various diseases. nih.gov

Strategic Importance of Halogenation in Purine Ring Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the purine ring system is a potent strategy in drug discovery and the development of chemical probes. mt.com Halogenation can significantly alter the physicochemical and pharmacological properties of the parent molecule in several ways:

Modulation of Electronic Properties: Halogens are electronegative atoms that can change the electron distribution within the purine ring. This can impact the molecule's pKa, affecting its ionization state at physiological pH and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Enhanced Lipophilicity: The addition of halogens typically increases a compound's lipophilicity. researchgate.net This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially improving bioavailability and tissue distribution.

Metabolic Stability: Halogenation can obstruct sites of oxidative metabolism, thereby increasing the metabolic stability and extending the half-life of the compound in biological systems. frontiersin.org

Halogen Bonding: The unique capability of halogen atoms to function as halogen bond donors offers an additional, directional interaction with electron-rich atoms in a protein's binding pocket. This can markedly contribute to the binding affinity and specificity of the ligand.

Overview of 9-Benzyl-6-chloro-2-iodo-9H-purine within the Context of Dihalogenated Purine Derivatives

Within the extensive field of halogenated purines, dihalogenated derivatives are a particularly noteworthy subclass. These compounds possess two halogen atoms at different positions on the purine core, providing a platform for sequential and site-selective chemical modifications.

9-Benzyl-6-chloro-2-iodo-9H-purine serves as a prominent example of such a dihalogenated purine. The key structural features of this compound are:

A purine core , which supplies the fundamental heterocyclic scaffold. bldpharm.com

A benzyl (B1604629) group attached to the N9 position. This large, lipophilic group can affect the compound's solubility and interactions with binding pockets.

A chloro group at the C6 position. The C6 position of the purine ring is a frequent site for modification, and the chlorine atom can act as a leaving group in nucleophilic substitution reactions. researchgate.net

An iodo group at the C2 position. The C2-iodo bond is reactive in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, permitting the introduction of diverse substituents at this location.

The differing reactivity of the C6-chloro and C2-iodo bonds is fundamental to the synthetic utility of 9-Benzyl-6-chloro-2-iodo-9H-purine. This enables a stepwise and controlled diversification of the purine scaffold, establishing it as a valuable intermediate in the synthesis of complex, polysubstituted purine derivatives for screening in drug discovery and chemical biology initiatives.

Structure

3D Structure

Properties

CAS No. |

176515-41-6 |

|---|---|

Molecular Formula |

C12H8ClIN4 |

Molecular Weight |

370.57 g/mol |

IUPAC Name |

9-benzyl-6-chloro-2-iodopurine |

InChI |

InChI=1S/C12H8ClIN4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

AHKGTSBDRDNGCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzyl 6 Chloro 2 Iodo 9h Purine and Analogous Dihalogenopurines

Precursor Synthesis Strategies for Halogenated Purine (B94841) Intermediates

The journey towards complex purine derivatives like 9-Benzyl-6-chloro-2-iodo-9H-purine begins with the synthesis of appropriately halogenated purine cores. These precursors serve as versatile platforms for subsequent functionalization.

Synthesis of 6-Chloro-9H-purine Derivatives

A fundamental building block in purine chemistry is 6-chloropurine (B14466). Its synthesis is most commonly achieved from the naturally occurring purine derivative, hypoxanthine (B114508). One established method involves the treatment of hypoxanthine with phosphoryl oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline, to facilitate the chlorination at the C6 position. researchgate.net Another approach utilizes acetyl hypoxanthine as the starting material, which is then reacted with a chlorinating agent. researchgate.net

A straightforward and efficient laboratory-scale synthesis involves heating a mixture of hypoxanthine in dry dimethylacetamide (DMA) with phosphoryl oxychloride. After the reaction, the excess phosphoryl oxychloride is removed, and the mixture is carefully neutralized to precipitate the 6-chloropurine, which can be isolated as a monohydrate. nih.gov

Synthesis of 2,6-Dihalogenated Purine Systems

The introduction of a second halogen atom, specifically iodine at the C2 position, is a critical step in constructing the target molecule's core. These 2,6-dihalogenated purines are valuable precursors for creating diverse libraries of compounds through selective substitution reactions. nih.govrsc.org

A robust strategy for the synthesis of 6-chloro-2-iodopurine (B104377) commences with hypoxanthine. nih.govresearchgate.net The initial step is the conversion of hypoxanthine to 6-chloropurine as described previously. To enable regioselective modification at the C2 position, the N9 position of 6-chloropurine is typically protected. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting 6-chloropurine with 2,3-dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net

Table 1: Synthetic Route from Hypoxanthine to 6-chloro-2-iodopurine

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Hypoxanthine | POCl₃, DMA, reflux | 6-Chloro-9H-purine |

| 2 | 6-Chloro-9H-purine | 2,3-Dihydropyran, p-TsOH, THF | 6-Chloro-9-(tetrahydro-pyran-2-yl)-9H-purine |

| 3 | 6-Chloro-9-(tetrahydro-pyran-2-yl)-9H-purine | LTMP, Tributyltin chloride, THF, low temp. | 6-Chloro-2-stannyl-9-(tetrahydro-pyran-2-yl)-9H-purine |

| 4 | 6-Chloro-2-stannyl-9-(tetrahydro-pyran-2-yl)-9H-purine | Iodine | 6-Chloro-2-iodo-9-(tetrahydro-pyran-2-yl)-9H-purine |

| 5 | 6-Chloro-2-iodo-9-(tetrahydro-pyran-2-yl)-9H-purine | CuCl₂, Ethanol/Water, reflux | 6-Chloro-2-iodopurine |

The regioselectivity of the halogenation steps is paramount. The chlorination of hypoxanthine at the C6 position is a well-established and highly regioselective transformation. nih.govresearchgate.net

The introduction of iodine at the C2 position of a 6-chloropurine derivative requires a more nuanced approach. Direct iodination is often not feasible due to the electronic nature of the purine ring. The use of a directed metalation strategy, as outlined above with the N9-protected 6-chloropurine, provides excellent regiocontrol for the 2-iodination. nih.govresearchgate.net The choice of a bulky, non-nucleophilic base like LTMP is crucial to prevent side reactions and ensure deprotonation occurs specifically at the C2 position, which is the most acidic proton on the purine ring after N9 protection. researchgate.net

N9-Benzylation Strategies in Purine Synthesis

The final key structural element of the target compound is the benzyl (B1604629) group at the N9 position. The alkylation of purines can be complex, often leading to a mixture of N7 and N9 isomers. nih.gov

Regioselective Benzylation Methods for Purine Nitrogen Atoms

The direct alkylation of purines, including dihalogenated purines, with benzyl halides under basic conditions is a common strategy. A typical procedure involves reacting the purine with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide.

For instance, the benzylation of 2,6-dichloropurine (B15474) with benzyl bromide in the presence of potassium carbonate in DMSO at room temperature yields a mixture of 9-benzyl-2,6-dichloro-9H-purine and the corresponding 7-benzyl isomer. These isomers can often be separated by column chromatography. The formation of the N9 isomer is generally favored as it is the thermodynamically more stable product. nih.gov The ratio of N9 to N7 isomers can be influenced by the reaction conditions, including the solvent, base, and temperature.

To achieve higher regioselectivity for N9-alkylation, various strategies have been explored. One approach involves using specific protecting groups or directing groups on the purine ring that sterically hinder the N7 position. For example, the presence of a bulky substituent at the C6 position can shield the N7 position, leading to preferential alkylation at N9.

Table 2: Example of N9-Benzylation of a Dihalogenated Purine

| Reactant | Reagents/Conditions | Products |

| 2,6-Dichloropurine | Benzyl bromide, K₂CO₃, DMSO, room temp. | 9-Benzyl-2,6-dichloro-9H-purine and 7-Benzyl-2,6-dichloro-9H-purine |

Based on these established methodologies, a plausible synthetic route to 9-Benzyl-6-chloro-2-iodo-9H-purine would involve the initial synthesis of 6-chloro-2-iodopurine from hypoxanthine, followed by a regioselective N9-benzylation reaction.

Influence of N-Protecting Groups on Alkylation Regioselectivity

The alkylation of the purine core can occur at different nitrogen atoms, primarily at the N7 and N9 positions, leading to a mixture of regioisomers. researchgate.netub.edu The regioselectivity of this reaction is significantly influenced by the nature of the substituents on the purine ring and the choice of protecting groups. researchgate.netacs.org Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. ub.eduacs.org

The steric hindrance imparted by substituents at the C6 position of the purine ring can play a crucial role in directing alkylation towards the N9 position. Larger groups at C6 tend to favor the formation of the N9 isomer by sterically hindering the approach of the alkylating agent to the N7 position. lookchem.com For instance, increasing the size of a C6 substituent from a methoxy (B1213986) group to a more sterically demanding isopropoxy group has been shown to significantly increase the N9/N7 alkylation ratio. lookchem.com

Furthermore, the use of bulky protecting groups can enhance the regioselectivity of N-alkylation. A notable example is the use of a 2,3-dicyclohexylsuccinimide (Cy2SI) group, which has been demonstrated to promote high regioselectivity for N9 alkylation. rsc.org This bulky protecting group effectively shields the N7 position, directing the incoming alkyl group to the N9 position. rsc.org

The choice of base and solvent system, along with the reaction temperature, are also critical parameters that can be optimized to favor the formation of the desired N9-alkylated product. ub.edu For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been reported to yield good results in the regioselective N9 alkylation of purines. researchgate.net

Targeted Synthesis of 9-Benzyl-6-chloro-2-iodo-9H-purine

The synthesis of the specific compound 9-benzyl-6-chloro-2-iodo-9H-purine requires a strategic approach to introduce the three different substituents—benzyl, chloro, and iodo—at the desired positions of the purine scaffold.

Sequential Halogenation and Alkylation Routes

A common strategy for synthesizing polysubstituted purines involves a stepwise introduction of the functional groups. One plausible route to 9-benzyl-6-chloro-2-iodo-9H-purine starts with a dihalogenated purine precursor. For instance, 2,6-dichloropurine can serve as a starting material. chemicalbook.com The synthesis of the intermediate, 9-benzyl-2,6-dichloro-9H-purine, has been described, involving the reaction of 2,6-dichloropurine with benzyl bromide in the presence of potassium carbonate in dimethylsulfoxide.

Following the N9-benzylation, the next step would involve the selective replacement of one of the chlorine atoms with iodine. The differential reactivity of the C2 and C6 positions on the purine ring is key to achieving this selectivity.

Chloro-Iodo Exchange Reactions at Specific Purine Positions

Halogen exchange reactions are a valuable tool for introducing iodine into aromatic and heteroaromatic systems. manac-inc.co.jp The Finkelstein reaction, a classic S_N2 reaction, can be employed to convert chloro or bromo derivatives to their iodo counterparts. manac-inc.co.jp In the context of purine chemistry, the reactivity of the halogen at the C6 position is generally higher than at the C2 position towards nucleophilic substitution. ingentaconnect.com

For the synthesis of 9-benzyl-6-chloro-2-iodo-9H-purine, a selective chloro-iodo exchange at the C2 position of 9-benzyl-2,6-dichloro-9H-purine would be required. However, the more common scenario involves the greater reactivity of the C6-chloro substituent. An alternative strategy could start from 2-chloro-6-iodopurine. Alkylation of this intermediate with benzyl bromide would be expected to yield the desired 9-benzyl-6-chloro-2-iodo-9H-purine, alongside the N7-isomer.

The presence of a strong electron-withdrawing group at the ortho or para position to a halogen on an aromatic ring can facilitate nucleophilic aromatic substitution. manac-inc.co.jp This principle can be applied to the purine system, where the electron-withdrawing nature of the pyrimidine (B1678525) and imidazole (B134444) rings influences the reactivity of the C-Cl bonds.

Advanced Synthetic Techniques for Purine Scaffold Diversification

Modern synthetic organic chemistry offers a variety of powerful tools for the diversification of heterocyclic scaffolds like purine. nih.govingentaconnect.com These methods provide efficient access to a wide range of structurally unique derivatives with potential applications in drug discovery. ingentaconnect.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds at the C2, C6, and C8 positions of the purine ring. ingentaconnect.com These reactions can utilize various coupling partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and amines (Buchwald-Hartwig amination), allowing for the introduction of a wide array of substituents. ingentaconnect.comnih.gov

Direct C-H Activation/Arylation: More recently, direct C-H bond activation has emerged as a powerful strategy for the functionalization of purines, avoiding the need for pre-functionalized starting materials. nih.govmdpi.com For instance, palladium-catalyzed direct C-H arylation has been used to introduce aryl groups at the C6 and C8 positions of the purine core. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis has proven to be a valuable technique for the combinatorial synthesis of purine libraries. nih.govresearchgate.net By anchoring the purine scaffold to a solid support, a large number of derivatives can be prepared in a systematic and efficient manner through sequential reactions. researchgate.net This approach is particularly useful for generating compound libraries for high-throughput screening.

Scaffold Hopping and Hybridization: This design strategy involves modifying existing anticancer agents or other biologically active molecules to create novel purine-based compounds. rsc.org By combining structural features from different pharmacophores, it is possible to develop new chemical entities with improved potency and selectivity. rsc.org

Chemical Reactivity and Derivatization Strategies of 9 Benzyl 6 Chloro 2 Iodo 9h Purine

Transition-Metal-Catalyzed Cross-Coupling Reactions

9-Benzyl-6-chloro-2-iodo-9H-purine is an ideal substrate for transition-metal-catalyzed cross-coupling reactions due to the presence of two different halogen atoms at the C2 and C6 positions of the purine (B94841) core. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a valuable building block for the synthesis of complex purine derivatives.

Suzuki-Miyaura Cross-Coupling Reactions at C2 and C6 Positions

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds using a palladium catalyst and an organoboron compound, has been effectively applied to 9-Benzyl-6-chloro-2-iodo-9H-purine. The distinct electronic and steric environments of the C2 and C6 positions, along with the different carbon-halogen bond strengths (C-I is weaker than C-Cl), govern the regioselectivity of these reactions.

The greater reactivity of the carbon-iodine bond at the C2 position allows for highly regioselective Suzuki-Miyaura cross-coupling reactions. When 9-benzyl-6-chloro-2-iodopurine is treated with one equivalent of a boronic acid in the presence of a palladium catalyst, the reaction occurs exclusively at the C2 position, leaving the C6-chloro group intact. organic-chemistry.orgscispace.com This selective C2-arylation provides a straightforward route to 2-aryl-6-chloro-9-benzylpurines. For instance, the reaction with phenylboronic acid under anhydrous conditions selectively yields 9-benzyl-6-chloro-2-phenylpurine (B15217046) in high yield. organic-chemistry.orgscispace.com

This methodology is not limited to arylboronic acids; alkenylboronic acids can also be employed to introduce alkenyl groups at the C2 position, although specific examples with this exact substrate are less commonly detailed. The general utility of Suzuki-Miyaura reactions for preparing 2-alkenylpurines is well-established. organic-chemistry.orgscispace.com

| Boronic Acid | Product | Yield | Conditions |

|---|---|---|---|

| Phenylboronic Acid (1 equiv.) | 9-Benzyl-6-chloro-2-phenylpurine | 81% | Pd catalyst, anhydrous |

Following the selective functionalization of the C2 position, the remaining chloro group at the C6 position can undergo a second cross-coupling reaction. Alternatively, if an excess of the boronic acid is used from the outset, disubstitution at both the C2 and C6 positions can be achieved. For example, reacting 9-benzyl-6-chloro-2-iodopurine with an excess of phenylboronic acid leads to the formation of 9-benzyl-2,6-diphenylpurine in excellent yield. organic-chemistry.org

While the direct C6-functionalization of the 2-iodo-6-chloro starting material is less selective, stepwise approaches are highly effective. First, the C2 position is functionalized, and then a subsequent Suzuki-Miyaura coupling is performed at the C6 position. This stepwise approach allows for the introduction of two different aryl or alkenyl groups onto the purine scaffold. The C-Cl bond at C6 is less reactive than the C-I bond at C2, often requiring more forcing reaction conditions for coupling.

| Starting Material | Boronic Acid | Product | Yield |

|---|---|---|---|

| 9-Benzyl-6-chloro-2-iodo-9H-purine | Phenylboronic Acid (excess) | 9-Benzyl-2,6-diphenylpurine | 88% |

| 9-Benzyl-6-chloro-2-phenylpurine | Arylboronic Acid | 9-Benzyl-2-phenyl-6-arylpurine | - |

Other Palladium-Catalyzed C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in modifying the purine core. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. Given the high reactivity of the C2-iodo bond, a regioselective Sonogashira coupling can be expected at this position on 9-Benzyl-6-chloro-2-iodo-9H-purine. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgwikipedia.org This allows for the synthesis of 2-alkynyl-6-chloro-9-benzylpurines, which are valuable intermediates for further transformations. The catalyst system can influence the regioselectivity in dihalopurines, with some ligands favoring reaction at the C2 position. researchgate.netrsc.orgelsevierpure.com

Copper-Mediated Coupling Reactions in Purine Chemistry

Copper-catalyzed or mediated reactions represent another important class of transformations for the functionalization of purines. While specific examples utilizing 9-Benzyl-6-chloro-2-iodo-9H-purine are not extensively documented, related transformations highlight the potential of this approach. For instance, Cu(I)-catalyzed coupling reactions of Grignard reagents derived from 9-benzylpurines with allyl halides have been shown to form 6-allylpurine derivatives. This suggests that copper-mediated C-C bond formation is a viable strategy for introducing alkyl and allyl groups onto the purine ring system.

Nucleophilic Substitution Reactions

The electron-deficient nature of the purine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C6 positions when substituted with good leaving groups like halogens. For 9-Benzyl-6-chloro-2-iodo-9H-purine, the chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the iodine atom at the C2 position.

This enhanced reactivity at C6 is a general feature of 2,6-dihalopurines and is attributed to the greater electron-withdrawing effect of the nitrogen atoms on the pyrimidine (B1678525) portion of the purine ring. Consequently, treatment of 9-Benzyl-6-chloro-2-iodo-9H-purine with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, is expected to result in selective displacement of the C6-chloro group.

Substitution of Halogen Atoms (Chlorine, Iodine) with Various Nucleophiles

The differential reactivity of the chlorine and iodine substituents in 9-benzyl-6-chloro-2-iodo-9H-purine is the cornerstone of its synthetic utility. This disparity allows for selective reactions with a wide array of nucleophiles. The iodine atom at the C2 position is generally more susceptible to nucleophilic substitution than the chlorine atom at the C6 position. This heightened reactivity is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond.

A variety of nucleophiles can be employed to displace the halogen atoms, leading to a diverse range of substituted purine derivatives. These nucleophiles include amines, thiols, and alkoxides. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in the presence of triethylamine (B128534) can lead to the formation of hydrazinyl purine derivatives. jchps.com Similarly, treatment with sodium alkoxides allows for the synthesis of 6-alkoxy purine derivatives. jchps.com

The introduction of amino groups can be achieved through reactions with various amines. For example, a series of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines have been synthesized and evaluated for their biological activity. nih.gov

| Nucleophile | Reagents/Conditions | Product Type |

| Amines | R-NH2 | Aminopurines |

| Hydrazine | Hydrazine hydrate, triethylamine, ethanol, reflux | Hydrazinylpurines jchps.com |

| Alkoxides | NaOR, alcohol | Alkoxypurines jchps.com |

| Thiols | R-SH | Thiopurines |

Regiochemical Considerations in Nucleophilic Aromatic Substitution of Dihalogenopurines

The regioselectivity of nucleophilic aromatic substitution (SNAr) in dihalogenopurines like 9-benzyl-6-chloro-2-iodo-9H-purine is a critical factor in their synthetic applications. The position of substitution is influenced by the nature of the halogen atoms and the reaction conditions. Generally, the C6 position of the purine ring is more reactive towards nucleophilic attack than the C2 position. This is due to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the C6 carbon.

However, the presence of a more labile leaving group, such as iodine at the C2 position, can direct the substitution to that site. In the case of 2-chloro-6-iodopurine, selective substitution of the iodine atom at the 6-position is often observed. This allows for the introduction of various functional groups at this position, leading to the preparation of compounds with potential therapeutic value.

The regioselectivity can also be influenced by the presence of substituents on the purine ring. For example, in 2,4-dichloropyrimidines, an electron-donating substituent at the C6 position can direct nucleophilic substitution to the C2 position. Computational studies using quantum mechanics can help predict the regioselectivity of SNAr reactions by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the dihalogenopurine.

| Position | Relative Reactivity | Influencing Factors |

| C6 | Generally more reactive | Electron-withdrawing effect of N1 |

| C2 | Can be more reactive with a better leaving group (e.g., Iodine) | Nature of the halogen, reaction conditions, presence of other substituents |

Other Functional Group Transformations

Beyond nucleophilic substitution of the halogen atoms, the 9-benzyl-6-chloro-2-iodo-9H-purine scaffold can undergo a variety of other functional group transformations, further expanding its synthetic utility.

Introduction of Heteroatom Substituents (e.g., Amination, Thiolation, Selenylation)

The introduction of heteroatom substituents is a common strategy for modifying the biological activity of purine derivatives.

Amination: As previously discussed, amination can be achieved through nucleophilic substitution of the halogen atoms. The Buchwald-Hartwig amination is a powerful method for the selective introduction of amino groups. The differential reactivity of the C-I and C-Cl bonds would likely lead to preferential amination at the C6 position.

Thiolation: Thiolation, the introduction of a sulfur-containing functional group, can be accomplished by reacting the dihalogenopurine with a thiol or a thiol-containing nucleophile.

Selenylation: Similarly, selenylation involves the introduction of a selenium-containing moiety and can be achieved using appropriate selenium-based reagents.

These transformations allow for the synthesis of a wide range of purine analogues with diverse electronic and steric properties.

Carbon-Heteroatom Bond Formations (e.g., Cyanation)

The formation of carbon-heteroatom bonds, such as cyanation, provides a route to further functionalize the purine ring. The cyanation of purine halides is a well-established method for introducing a cyano group. nih.gov This can be achieved through a nucleophilic aromatic substitution process with reagents like potassium cyanide (KCN) or via palladium-catalyzed cross-coupling reactions with zinc cyanide (Zn(CN)₂). nih.gov The less reactive 2-chloropurines often require harsher reaction conditions or transition-metal catalysis for efficient cyanation. nih.gov

A direct regioselective C-H cyanation of purines has also been developed, offering an alternative route to cyanated purine derivatives. nih.gov This method involves a sequential activation, nucleophilic cyanation, and elimination process. nih.gov

| Reaction | Reagents | Position |

| Nucleophilic Cyanation | KCN, Bu₄NCN | C6 |

| Palladium-catalyzed Cyanation | Zn(CN)₂, Pd catalyst | C6, C2 |

| Direct C-H Cyanation | Triflic anhydride, TMSCN | C8, C2 |

Oxidative and Reductive Transformations of the Purine Nucleus

The purine nucleus itself can undergo oxidative and reductive transformations, although these are less commonly employed for derivatization compared to substitution reactions. Oxidation can lead to the formation of purine N-oxides, which can alter the electronic properties and biological activity of the molecule. Reduction of the purine ring is also possible but can be challenging to control and may lead to a loss of aromaticity.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 9-Benzyl-6-chloro-2-iodo-9H-purine, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides characteristic signals for the benzyl (B1604629) and purine (B94841) moieties. The benzylic protons (CH₂) typically appear as a singlet, with a chemical shift influenced by the adjacent nitrogen atom of the purine ring and the aromatic ring. The protons of the phenyl group exhibit signals in the aromatic region, with their multiplicity depending on the substitution pattern. The lone proton on the purine ring (C8-H) also gives a distinct singlet.

In ¹³C NMR spectroscopy, the carbon signals for the purine and benzyl groups are well-resolved. Halogen substitution significantly influences the chemical shifts of the purine ring carbons. nih.govresearchgate.net The presence of chlorine at C6 and iodine at C2 causes a downfield shift for these carbons. The chemical shifts of the benzyl group carbons are also identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | Varies |

| C4 | - | Varies |

| C5 | - | Varies |

| C6 | - | Varies |

| C8 | ~8.0-8.5 (s) | ~140-145 |

| Benzyl CH₂ | ~5.4-5.6 (s) | ~45-50 |

| Benzyl Ar-H | ~7.2-7.4 (m) | ~127-135 |

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMBC, NOESY) for Regioselectivity and Stereochemical Assignment

To unambiguously assign the structure and confirm the regioselectivity of benzylation (N9 vs. N7), two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for confirming the point of attachment of the benzyl group. Correlations are expected between the benzylic protons and the C4 and C8 carbons of the purine ring, confirming the N9 substitution. nih.gov The absence of a correlation to C5 would further support this assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the spatial proximity of protons and thus the conformation of the molecule. For instance, NOE correlations between the benzylic protons and the C8-H would further confirm the N9 substitution and provide information about the rotational orientation of the benzyl group relative to the purine core. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₈ClIN₄. bldpharm.com The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for purine derivatives involve the loss of the benzyl group and subsequent cleavages of the purine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and benzylic groups, C=N and C=C stretching vibrations within the purine and phenyl rings, and C-Cl and C-I stretching vibrations.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the purine and benzene (B151609) rings.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of 9-Benzyl-6-chloro-2-iodo-9H-purine and for separating it from any potential isomers, such as the N7-benzyl isomer, or other impurities.

High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose. bldpharm.com These methods utilize a stationary phase and a mobile phase to separate compounds based on their polarity and other physicochemical properties. The use of a mass spectrometer as a detector in LC-MS provides simultaneous separation and mass identification, offering a high degree of confidence in peak identification and purity assessment. bldpharm.comchemenu.com

Computational and Theoretical Investigations of 9 Benzyl 6 Chloro 2 Iodo 9h Purine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-Benzyl-6-chloro-2-iodo-9H-purine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential surface.

The resulting data provides crucial reactivity descriptors. For instance, the HOMO and LUMO energies are indicative of the molecule's ability to donate or accept electrons, respectively, in chemical reactions. The electrostatic potential surface can highlight regions susceptible to nucleophilic or electrophilic attack. While specific values for 9-Benzyl-6-chloro-2-iodo-9H-purine are not published, studies on similar purine (B94841) derivatives suggest that the electron-withdrawing nature of the chlorine and iodine atoms would significantly influence the reactivity of the purine core.

Table 1: Calculated Physicochemical Properties of Related Purine Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 9-Benzyl-6-chloro-9H-purine | C12H9ClN4 | 244.68 | 2.8 |

| 9-Benzyl-2,6-dichloro-9H-purine | C12H8Cl2N4 | 279.12 | 4.0 |

This data, sourced from PubChem, illustrates the kind of information that would be foundational for computational studies of 9-Benzyl-6-chloro-2-iodo-9H-purine. nih.govnih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the step-by-step mechanisms of chemical reactions. For 9-Benzyl-6-chloro-2-iodo-9H-purine, this could involve modeling its reactions, such as nucleophilic substitution at the C2 or C6 positions. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can predict the most likely mechanism.

For example, a computational study could compare the activation energies for the displacement of the chloro versus the iodo substituent, providing insights into the regioselectivity of substitution reactions. Such studies have been performed on other halogenated purines, often revealing the subtle interplay of electronic and steric effects that govern reaction outcomes.

In Silico Predictions of Derivatization Outcomes and Regioselectivity

Building upon the foundational understanding of electronic structure and reactivity, in silico methods can predict the outcomes of various derivatization reactions. By modeling the interaction of 9-Benzyl-6-chloro-2-iodo-9H-purine with a library of virtual reactants, it is possible to forecast the most probable sites of reaction and the structures of the resulting products.

The regioselectivity of reactions, such as amination, etherification, or Suzuki-Miyaura cross-coupling, at the C2 and C6 positions is of particular interest for creating diverse chemical libraries based on the purine scaffold. Computational models can help prioritize synthetic efforts by identifying the most promising reaction conditions and starting materials to achieve a desired derivatization pattern. While specific predictions for 9-Benzyl-6-chloro-2-iodo-9H-purine are not available, the general principles derived from in silico studies of other purines would be directly applicable.

Molecular Modeling and Docking Studies for Scaffold Exploration

Molecular modeling and docking are indispensable tools in modern drug discovery for exploring the potential of a chemical scaffold. These techniques would allow for the investigation of how 9-Benzyl-6-chloro-2-iodo-9H-purine and its derivatives might interact with biological targets, such as enzymes or receptors.

In a typical workflow, a three-dimensional model of the target protein is used to create a virtual binding pocket. The structure of 9-Benzyl-6-chloro-2-iodo-9H-purine, or a library of its virtual derivatives, is then "docked" into this pocket. Scoring functions are used to predict the binding affinity and pose of the molecule within the target site. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity. Although no specific docking studies on 9-Benzyl-6-chloro-2-iodo-9H-purine have been published, research on other purine derivatives has successfully utilized these methods to identify potential inhibitors for various diseases.

Applications in Advanced Synthetic Organic Chemistry and Chemical Research

9-Benzyl-6-chloro-2-iodo-9H-purine as a Versatile Synthetic Building Block

The strategic placement of chloro and iodo substituents on the purine (B94841) ring of 9-Benzyl-6-chloro-2-iodo-9H-purine provides medicinal chemists with a powerful tool for creating diverse molecular architectures. acs.orgtubitak.gov.tr The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential modifications, a key advantage in multi-step syntheses. This controlled reactivity is fundamental to its utility as a versatile synthetic building block. acs.orgtubitak.gov.tr

The carbon-chlorine bond at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For instance, it can be displaced by amines, alcohols, and thiols to generate a wide array of 6-substituted purine derivatives. This reactivity has been exploited in the synthesis of compounds with potential antirhinovirus activity. nih.gov

Simultaneously, the carbon-iodine bond at the 2-position is amenable to a different set of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the introduction of aryl, vinyl, and alkynyl groups. This dual reactivity allows for a combinatorial approach to synthesis, where different functionalities can be introduced at both the C2 and C6 positions, leading to a vast number of structurally distinct molecules from a single starting material.

Development of Purine-Based Chemical Libraries for High-Throughput Screening

The ability to generate a large number of diverse compounds from a common scaffold is a cornerstone of modern drug discovery. 9-Benzyl-6-chloro-2-iodo-9H-purine is an ideal starting material for the construction of purine-based chemical libraries for high-throughput screening (HTS). rsc.orgmdpi.com HTS allows for the rapid testing of thousands of compounds against a biological target to identify potential drug leads.

The synthesis of these libraries often employs both solution-phase and solid-phase chemistry techniques. nih.gov In a typical solid-phase synthesis, the purine scaffold can be anchored to a resin support, allowing for the sequential addition of different building blocks at the C2 and C6 positions. grafiati.com This approach streamlines the purification process and enables the parallel synthesis of a large number of compounds. The resulting libraries of 2,6,9-trisubstituted purines can then be screened for a variety of biological activities, including the inhibition of enzymes like cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov The generation of such libraries is crucial for exploring the structure-activity relationships (SAR) of purine derivatives and identifying novel bioactive molecules. rsc.orgmdpi.com

Precursor for Advanced Bioactive Purine Analogs

The purine ring is a fundamental component of many biologically important molecules, including nucleic acids and coenzymes. rsc.org As such, synthetic purine analogues are of great interest in medicinal chemistry for their potential to modulate the activity of various enzymes and receptors. nih.govrsc.org 9-Benzyl-6-chloro-2-iodo-9H-purine serves as a key precursor for the synthesis of advanced bioactive purine analogues with a wide range of potential therapeutic applications.

Synthesis of Compounds for In Vitro Mechanistic Studies

To understand how a potential drug molecule works at a molecular level, researchers need to conduct detailed in vitro mechanistic studies. These studies often require a series of structurally related compounds to probe the specific interactions between the molecule and its biological target. The versatility of 9-Benzyl-6-chloro-2-iodo-9H-purine allows for the systematic modification of the purine core, providing researchers with the necessary tools to investigate these interactions. imtm.cznih.govresearchgate.net

For example, by systematically varying the substituents at the C2 and C6 positions, chemists can synthesize a series of analogues and test their activity in cell-based assays. nih.govresearchgate.net This approach can help to identify the key structural features required for biological activity and can provide insights into the mechanism of action. imtm.cz Studies on 2,6,9-trisubstituted purine derivatives have revealed that the nature of the substituents at these positions can significantly influence their cytotoxic effects on cancer cell lines and their ability to induce apoptosis or cell cycle arrest. imtm.cznih.gov

Design and Synthesis of Purine Derivatives for Target Interaction Research

The rational design of drugs often involves creating molecules that can specifically interact with a particular biological target, such as an enzyme or a receptor. imtm.cznih.gov The structural information of the target's binding site can be used to design and synthesize ligands with high affinity and selectivity. The 9-Benzyl-6-chloro-2-iodo-9H-purine scaffold is an excellent starting point for such endeavors. imtm.cznih.govnih.gov

The benzyl (B1604629) group at the N9 position can be modified to explore interactions with hydrophobic pockets in the target protein. The substituents at the C2 and C6 positions can be designed to form specific hydrogen bonds or other interactions with amino acid residues in the active site. For example, 2,6,9-trisubstituted purines have been designed as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer. imtm.cz The ability to fine-tune the structure of the purine derivative allows for the optimization of its binding affinity and selectivity for the target kinase.

Future Directions and Emerging Research Avenues in Halogenated Purine Chemistry

The field of halogenated purine chemistry continues to evolve, with several exciting research avenues on the horizon. Advances in synthetic methodologies, such as catalytic and biotechnological synthesis, are expected to provide more efficient and sustainable routes to these valuable compounds. numberanalytics.com

A key area of future research will be the exploration of the role of halogen bonding in drug-target interactions. researchgate.net Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich atom, and they are increasingly recognized as important contributors to ligand binding affinity. The presence of both chlorine and iodine atoms in 9-Benzyl-6-chloro-2-iodo-9H-purine provides a unique opportunity to study and exploit these interactions in the design of new drugs.

Furthermore, the development of hybrid molecules that combine the purine scaffold with other pharmacophores is a promising strategy for creating drugs with novel mechanisms of action and improved therapeutic profiles. mdpi.comnih.gov The continued exploration of the chemical space around the halogenated purine core, guided by computational modeling and high-throughput screening, is likely to lead to the discovery of new and effective therapeutic agents for a wide range of diseases. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.